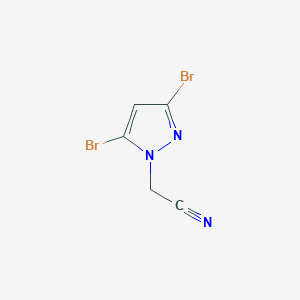

2-(3,5-Dibromopyrazol-1-yl)acetonitrile

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-(3,5-dibromopyrazol-1-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Br2N3/c6-4-3-5(7)10(9-4)2-1-8/h3H,2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBHFUGAWERFDDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(N=C1Br)CC#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Br2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1596862-64-4 | |

| Record name | 2-(3,5-dibromo-1H-pyrazol-1-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies for 2 3,5 Dibromopyrazol 1 Yl Acetonitrile

Synthesis of the 3,5-Dibromopyrazole Ring System

The formation of the 3,5-dibromopyrazole scaffold is a foundational step. This can be achieved either by direct halogenation of a pre-existing pyrazole (B372694) core or by constructing the ring from acyclic precursors that already contain the desired substitution pattern.

Direct halogenation of the pyrazole ring is a common and effective strategy. Pyrazole is an electron-rich heterocycle, making it susceptible to electrophilic substitution. However, controlling the regioselectivity to obtain the 3,5-disubstituted product is crucial.

One established method involves the bromination of 1H-pyrazole to produce 3,4,5-tribromopyrazole, followed by a regioselective metal-halogen exchange at the C-4 position. acs.org This two-step process, while concise, often requires cryogenic conditions and the use of potent alkyl metal reagents. acs.org An alternative approach focuses on the direct C-H halogenation using various brominating agents. Reagents such as N-bromosuccinimide (NBS) are frequently employed for this purpose. beilstein-archives.org The conditions for these reactions can be optimized to favor disubstitution at the 3 and 5 positions. Recent advancements have also explored the use of hypervalent iodine(III) reagents in conjunction with potassium halides, offering an environmentally friendly method for regioselective halogenation under aqueous and ambient conditions. nih.gov

Table 1: Comparison of Halogenation Methods for Pyrazole

| Method | Reagents | Key Features |

|---|---|---|

| Tribromination/Debromination | 1. Br₂ 2. n-BuLi | High yield but requires cryogenic temperatures and strong organometallic bases. acs.orgchemicalbook.com |

| Direct C-H Halogenation | N-Bromosuccinimide (NBS) | A common and effective method, though regioselectivity can be a challenge. beilstein-archives.org |

| Hypervalent Iodine Catalysis | PIDA, Potassium Bromide (KBr) | Environmentally friendly, proceeds in water at room temperature. nih.gov |

Instead of functionalizing a plain pyrazole ring, the 3,5-dibromopyrazole core can be constructed from acyclic precursors. The most traditional and versatile method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound (or its equivalent) with hydrazine (B178648) or its derivatives. researchgate.netjocpr.com To obtain the desired substitution pattern, a halogenated 1,3-dicarbonyl compound could be utilized.

More contemporary methods include 1,3-dipolar cycloaddition reactions. For instance, the reaction of diazo compounds with appropriately substituted alkynes can yield highly functionalized pyrazoles with excellent regioselectivity. thieme.de Multicomponent reactions (MCRs) have also gained significant traction, allowing for the one-pot synthesis of complex pyrazoles from three or more starting materials, which offers high efficiency and atom economy. nih.govmdpi.comrsc.org These pathways provide access to a wide diversity of substituted pyrazoles that could subsequently undergo halogenation if not built-in during the cyclization.

Introduction of the Acetonitrile (B52724) Moiety

Once the 3,5-dibromopyrazole ring is obtained, the final step is the introduction of the acetonitrile group (-CH₂CN) at the N1 position.

The most direct and widely used method for introducing the acetonitrile side chain is the N-alkylation of 3,5-dibromopyrazole with a haloacetonitrile, such as bromoacetonitrile (B46782) or chloroacetonitrile. This reaction is a classic nucleophilic substitution where the deprotonated pyrazole nitrogen acts as the nucleophile.

The reaction is typically carried out in the presence of a base to deprotonate the N-H of the pyrazole, thereby increasing its nucleophilicity. The choice of base and solvent is critical for optimizing the reaction yield and preventing side reactions. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and various organic amines. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are often used to facilitate the reaction. researchgate.net The synthesis of a structurally similar compound, 2-(3,4-dinitro-1H-pyrazol-1-yl)acetonitrile, has been successfully achieved using this N-alkylation strategy, underscoring its applicability. rsc.org

Table 2: Typical Conditions for N-Alkylation of Pyrazoles

| Alkylating Agent | Base | Solvent | General Observations |

|---|---|---|---|

| Bromoacetonitrile | K₂CO₃ | DMF | Standard, effective conditions for many heterocyclic alkylations. |

| Chloroacetonitrile | NaH | THF / DMF | Stronger base, useful for less reactive pyrazoles. mdpi.com |

Cyanomethylation reactions represent an alternative approach where the cyanomethyl group is formed or transferred directly. Recent advances in photoredox catalysis have enabled the direct C-H cyanomethylation of certain heterocycles. nih.gov For example, bromoacetonitrile can be activated by a visible-light catalyst to generate a cyanomethyl radical, which can then couple with the heterocycle. nih.gov While primarily demonstrated on other systems like indazoles, this methodology presents a modern potential route for the N-cyanomethylation of 3,5-dibromopyrazole.

Computational studies have also explored the mechanisms of metal-free cyanomethylation reactions, where acetonitrile itself can serve as the source of the cyanomethyl group, typically activated by a radical initiator like tert-butyl peroxybenzoate (TBPB). rsc.org These methods avoid the pre-synthesis of haloacetonitriles but may require more specialized conditions.

A complete synthetic plan for 2-(3,5-Dibromopyrazol-1-yl)acetonitrile involves a logical sequence of the aforementioned reactions. A representative multistep synthesis would proceed as follows:

Synthesis of the Pyrazole Ring: Condensation of a suitable 1,3-dicarbonyl compound with hydrazine hydrate (B1144303) to form the basic pyrazole structure. researchgate.net

Dibromination: Electrophilic bromination of the pyrazole core using a suitable brominating agent to yield 3,5-dibromopyrazole.

N-Alkylation: Reaction of 3,5-dibromopyrazole with bromoacetonitrile in the presence of a base like potassium carbonate in a polar aprotic solvent to afford the final product, 2-(3,5-Dibromopyrazol-1-yl)acetonitrile.

This modular approach allows for the synthesis of various analogues by modifying the starting materials at each step. For example, using different substituted hydrazines in the first step would lead to different N-substituted pyrazoles, which could then be halogenated and functionalized. The development of one-pot or multicomponent reactions that combine several of these steps continues to be an area of active research to improve efficiency and sustainability. mdpi.comnih.gov

Advanced Synthetic Routes and Methodological Innovations

The construction of 2-(3,5-Dibromopyrazol-1-yl)acetonitrile is logically achieved through the N-alkylation of a pre-formed 3,5-dibromopyrazole ring. This two-step conceptual approach involves first the synthesis of the core heterocycle and second, the introduction of the acetonitrile moiety. Advanced synthetic methods focus on optimizing both stages of this process. Innovations in N-alkylation of pyrazoles and the formation of the pyrazole ring itself have been driven by the need for higher efficiency, milder conditions, and greater selectivity.

The primary route involves the reaction of 3,5-dibromopyrazole with a haloacetonitrile, such as bromoacetonitrile or chloroacetonitrile, in the presence of a base. This nucleophilic substitution reaction is a robust and widely applicable method for generating N-substituted pyrazoles.

Transition-Metal-Free Synthetic Approaches

The synthesis of 2-(3,5-Dibromopyrazol-1-yl)acetonitrile and its precursors can be effectively accomplished without the use of transition-metal catalysts, aligning with the principles of green and cost-effective chemistry.

The key N-alkylation step is inherently a transition-metal-free reaction. It typically proceeds by deprotonating the 3,5-dibromopyrazole with a suitable base to form the pyrazolate anion, which then acts as a nucleophile, attacking the electrophilic methylene (B1212753) carbon of the haloacetonitrile. Common bases employed for this purpose include potassium carbonate, sodium hydride, or potassium hydroxide (B78521) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). lookchem.com

Furthermore, the synthesis of the 3,5-disubstituted pyrazole core itself can be achieved through various transition-metal-free multicomponent reactions. rsc.orgrsc.org For instance, the reaction of hydrazine with a 1,3-dicarbonyl compound (or a surrogate) is the classical method for forming the pyrazole ring. Subsequent bromination of the resulting pyrazole yields the 3,5-dibromo-substituted core. Three-component cascade reactions involving arylaldehydes, ethyl acrylate, and N-tosylhydrazones have also been developed to produce highly substituted pyrazoles without the need for metal catalysts. rsc.org

A study on the N-substitution of 3-substituted pyrazoles highlighted a regioselective method using potassium carbonate in DMSO, which avoids metal catalysts and provides the desired N1-alkylated products in high yields, a principle directly applicable to the synthesis of the target compound and its analogues. acs.org

| Reactants | Base | Solvent | Conditions | Outcome |

| 3-Nitropyrazole, Benzyl bromide | K₂CO₃ | DMSO | Room Temp. | High conversion (>95%), 10:1 regioselectivity for N1 isomer lookchem.com |

| Arylaldehyde, Ethyl acrylate, N-Tosylhydrazone | K₂CO₃ / PivOH | DMF | 100-120 °C | Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles rsc.org |

Microwave-Assisted Synthesis of Pyrazole Derivatives

Microwave-assisted organic synthesis has emerged as a significant innovation, offering substantial reductions in reaction times, increased product yields, and often cleaner reaction profiles compared to conventional heating methods. dergipark.org.tr These advantages are particularly evident in the synthesis of heterocyclic compounds like pyrazoles.

The application of microwave irradiation can accelerate both the formation of the pyrazole ring and the subsequent N-alkylation step. For instance, the reaction of β-ketoesters with hydrazines to form pyrazoles, a key step in creating the core scaffold, can be completed in minutes under microwave heating, compared to several hours with conventional methods. researchgate.net

Similarly, the N-alkylation of pyrazoles and other azaheterocycles with alkyl halides is remarkably fast under microwave irradiation, often in solvent-free ("dry media") conditions with a solid support like potassium carbonate. researchgate.net This methodology offers an efficient and environmentally friendly route to compounds like 2-(3,5-Dibromopyrazol-1-yl)acetonitrile. The high speed of these reactions is attributed to the efficient and uniform heating of the reaction mixture by the microwaves.

Table: Comparison of Conventional vs. Microwave-Assisted Pyrazole Synthesis

| Reaction | Conventional Method | Microwave Method | Reference |

|---|---|---|---|

| Phenylhydrazine + β-ketoester | 8 hours (reflux) | 5-10 minutes (120 °C) | |

| N-Arylation of Pyrazole | 18-48 hours | 10-30 minutes |

Control over Regioselectivity and Stereoselectivity in the Synthesis of 2-(3,5-Dibromopyrazol-1-yl)acetonitrile Analogues

Regioselectivity is a critical consideration in the synthesis of substituted pyrazoles, particularly when unsymmetrical precursors are used. Stereoselectivity becomes relevant when chiral centers are present in the substituents.

For the specific synthesis of 2-(3,5-Dibromopyrazol-1-yl)acetonitrile, the starting material, 3,5-dibromopyrazole, is a symmetrical molecule. Therefore, the two nitrogen atoms in the pyrazole ring are equivalent, and its N-alkylation with an acetonitrile group leads to a single, unambiguous product.

However, in the synthesis of analogues from unsymmetrical 3,5-disubstituted pyrazoles (e.g., 3-methyl-5-phenyl-1H-pyrazole), two regioisomeric products can be formed upon N-alkylation. The control over which nitrogen atom is functionalized is a significant synthetic challenge. Research has shown that the outcome of these reactions is often governed by steric effects. mdpi.com Alkylation typically occurs preferentially at the less sterically hindered nitrogen atom (N1). For example, in the alkylation of 3-methyl-5-phenyl-1H-pyrazole, the major product is the one where the alkyl group is attached to the nitrogen adjacent to the smaller methyl group. mdpi.com

A systematic study of N-substitution reactions of various 3-substituted pyrazoles confirmed that regioselectivity is highly dependent on steric hindrance, with the N1 isomer being the major product. lookchem.comacs.org The use of specific solvent systems, such as fluorinated alcohols, has also been shown to dramatically increase the regioselectivity in pyrazole formation from 1,3-diketones and substituted hydrazines. acs.org In some advanced approaches, engineered enzymes have been used to achieve unprecedented regioselectivity (>99%) in pyrazole alkylations, demonstrating a catalyst-controlled pathway that overcomes substrate limitations. nih.gov

Stereoselectivity is not a factor in the synthesis of the achiral target compound, 2-(3,5-Dibromopyrazol-1-yl)acetonitrile. For analogues containing stereocenters, their synthesis would require either the use of chiral starting materials or the application of asymmetric synthesis methodologies, which falls outside the direct synthesis of the specified compound.

Table: Regioselectivity in N-Alkylation of Unsymmetrical Pyrazoles

| Pyrazole Substrate | Alkylating Agent | Conditions | Product Ratio (N1:N2) | Reference |

|---|---|---|---|---|

| 3-Methyl-5-phenyl-1H-pyrazole | Phenethyl trichloroacetimidate | TfOH (cat.), DCE | 2.5 : 1 | mdpi.com |

| 3-Nitropyrazole | Benzyl bromide | K₂CO₃, DMSO | 10 : 1 | lookchem.com |

Reactivity Profile and Mechanistic Aspects of 2 3,5 Dibromopyrazol 1 Yl Acetonitrile

Reactions of the 3,5-Dibromopyrazole Core

The reactivity of the pyrazole (B372694) ring in 2-(3,5-dibromopyrazol-1-yl)acetonitrile is heavily influenced by the two bromine atoms at positions 3 and 5. These halogen substituents are electron-withdrawing through induction, which significantly reduces the electron density of the aromatic ring system.

Pyrazoles are generally considered electron-rich heterocycles, and in unsubstituted cases, they readily undergo electrophilic aromatic substitution (EAS), with the C4 position being the most nucleophilic and therefore the preferred site of reaction. nih.gov However, the presence of two strongly deactivating bromine atoms in 2-(3,5-dibromopyrazol-1-yl)acetonitrile renders the pyrazole ring highly electron-deficient and thus resistant to electrophilic attack. youtube.com

For a reaction to occur at the sole available C4 position, potent electrophiles and forcing conditions are typically required. Nitration, a common EAS reaction, exemplifies this challenge. While 3,5-dimethylpyrazole (B48361) is readily nitrated at the C4 position, the nitration of pyrazoles bearing deactivating groups requires more stringent conditions. semanticscholar.orgresearchgate.net For instance, the nitration of 4-bromo-3-methyl-1,5-diphenylpyrazole requires heating to 100°C with a nitrating mixture to introduce a nitro group at the C4 position of the pyrazole core. rsc.org This suggests that electrophilic substitution on the 3,5-dibromopyrazole core is mechanistically possible but synthetically challenging, likely requiring high temperatures and highly acidic media to generate a sufficiently reactive electrophile to overcome the ring's deactivation.

| Substrate | Reagent(s) | Conditions | Product(s) | Ref |

| 3,5-Dimethylpyrazole | HNO₃ / H₂SO₄ | Not specified | 3,5-Dimethyl-4-nitropyrazole | semanticscholar.org |

| Pyrazole | HNO₃ / TFAA | Not specified | 3,4-Dinitropyrazole | semanticscholar.orgresearchgate.net |

| 3-Nitropyrazole | Conc. H₂SO₄ / Conc. HNO₃ | Not specified | 3,4-Dinitropyrazole | google.com |

| 4-Bromo-3-methyl-1,5-diphenylpyrazole | Nitrating mixture | 100°C | 4-Nitro-4-bromo-3-methyl-1,5-di-p-nitrophenylpyrazole | rsc.org |

The electron-deficient nature of the 3,5-dibromopyrazole ring makes the C3 and C5 positions susceptible to nucleophilic attack, allowing for the displacement of the bromide leaving groups. These transformations primarily occur via two major pathways: palladium-catalyzed cross-coupling reactions and, under more limited conditions, direct nucleophilic aromatic substitution (SNAr).

Palladium-catalyzed cross-coupling reactions are the most versatile and widely employed methods for functionalizing C-Br bonds on pyrazoles and other electron-deficient heterocycles. nih.gov The Suzuki-Miyaura coupling, which involves the reaction of the bromopyrazole with a boronic acid or ester in the presence of a palladium catalyst and a base, is particularly effective for forming new carbon-carbon bonds. rsc.org The catalytic cycle typically involves three key steps: oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation of the organic group from the boron species to the palladium center, and reductive elimination to yield the coupled product and regenerate the catalyst. By selecting appropriate reaction conditions, it is possible to achieve either mono- or di-substitution on the dibromopyrazole core, providing a powerful tool for building molecular complexity. nih.gov Other important cross-coupling reactions include the Buchwald-Hartwig amination (for C-N bond formation), the Heck reaction (for C-C bond formation with alkenes), and Sonogashira coupling (for C-C bond formation with alkynes). arkat-usa.org

| Reaction Type | Typical Catalyst | Typical Base | Typical Solvent(s) | Bond Formed |

| Suzuki-Miyaura | Pd(PPh₃)₄, PdCl₂(dppf) | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, DMF, Water | C-C (Aryl, Vinyl) |

| Buchwald-Hartwig | Pd₂(dba)₃ + Ligand (e.g., XPhos) | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane | C-N |

| Heck | Pd(OAc)₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile (B52724) | C-C (Alkene) |

| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Et₃N, Piperidine | THF, DMF | C-C (Alkyne) |

Direct SNAr is less common for bromides compared to fluorides but can occur with potent nucleophiles. The mechanism involves the addition of a nucleophile to the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the bromide ion to restore aromaticity. nih.govrsc.org The presence of the electron-withdrawing pyrazole nitrogens and the second bromine atom helps to stabilize the negative charge in the intermediate, facilitating the reaction.

Transformations of the Acetonitrile Group

The acetonitrile moiety (-CH₂CN) is a versatile functional group that can undergo a variety of chemical transformations.

The cyano group can be hydrolyzed to yield either a primary amide or a carboxylic acid, depending on the reaction conditions. lumenlearning.com The reaction proceeds through the nucleophilic attack of water on the nitrile carbon, which is activated by protonation under acidic conditions or directly attacked by hydroxide (B78521) under basic conditions. chemistrysteps.com

The initial product of hydrolysis is the amide, 2-(3,5-dibromopyrazol-1-yl)acetamide. To isolate the amide, controlled or partial hydrolysis is necessary, as prolonged reaction times or harsh conditions will lead to further hydrolysis to the corresponding carboxylic acid, 2-(3,5-dibromopyrazol-1-yl)acetic acid. stackexchange.comresearchgate.net

Acid-Catalyzed Hydrolysis: The nitrile is protonated, increasing the electrophilicity of the carbon atom. Water acts as a nucleophile, and after a series of proton transfers, the amide is formed. Further hydrolysis of the amide under acidic conditions yields the carboxylic acid and an ammonium (B1175870) ion.

Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the nitrile carbon. Protonation of the resulting intermediate by water, followed by tautomerization, forms the amide. Saponification of the amide under basic conditions gives a carboxylate salt, which upon acidic workup yields the carboxylic acid. chemistrysteps.com

| Desired Product | Typical Conditions | Mechanism |

| Amide | H₂SO₄ (conc.), 25°C; or H₂O₂, NaOH, pH ~8 | Partial Hydrolysis |

| Carboxylic Acid | HCl (aq) or H₂SO₄ (aq), heat; or NaOH (aq), heat, then H₃O⁺ | Complete Hydrolysis |

The nitrile group can be readily reduced to a primary amine, 2-(3,5-dibromopyrazol-1-yl)ethanamine. This transformation is a valuable synthetic route to amines and can be accomplished using several standard methods.

Catalytic hydrogenation is a common method, involving the reaction of the nitrile with hydrogen gas over a metal catalyst. Raney Nickel is frequently used for this purpose, often requiring high pressures and temperatures. Other catalysts like platinum or palladium on carbon can also be effective.

Alternatively, chemical reduction with complex metal hydrides provides a powerful means to achieve this conversion. Lithium aluminum hydride (LiAlH₄) is a highly effective, albeit non-selective, reagent that will reduce the nitrile to the primary amine. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. More recently, electrochemical methods have been developed for the selective reduction of nitriles to primary amines under ambient conditions, offering a greener alternative to traditional methods. osti.govnih.govnih.gov

| Reagent(s) | Typical Conditions | Comments |

| H₂ / Raney Ni | High pressure H₂, EtOH or NH₃ solvent | Common industrial method |

| LiAlH₄ | 1. Anhydrous THF or Et₂O; 2. H₂O workup | Highly reactive, non-selective |

| NaBH₄ / CoCl₂ | MeOH or THF | Milder alternative to LiAlH₄ |

| Electrochemical Reduction | Copper nanoparticle catalyst | High selectivity, ambient conditions nih.gov |

The methylene (B1212753) protons (α-protons) of the acetonitrile group are acidic due to the strong electron-withdrawing effect of the adjacent cyano group. This acidity allows for deprotonation by a suitable base to form a resonance-stabilized carbanion. nih.gov This carbanion is a potent nucleophile and can be used in a variety of carbon-carbon bond-forming reactions.

The choice of base is crucial and depends on the pKa of the α-protons. Strong bases such as sodium hydride (NaH), lithium diisopropylamide (LDA), or sodium amide (NaNH₂) are commonly used to ensure complete deprotonation. The resulting nucleophilic carbanion can react with a range of electrophiles:

Alkylation: Reaction with alkyl halides (R-X) results in the formation of a new C-C bond at the α-position, yielding 2-(3,5-dibromopyrazol-1-yl)-2-alkylacetonitriles.

Condensation: Reaction with aldehydes or ketones in an aldol-type or Knoevenagel condensation leads to β-hydroxy nitriles or α,β-unsaturated nitriles, respectively.

These reactions provide a powerful method for elaborating the side chain of the molecule, introducing additional functional groups and structural diversity.

| Base for Deprotonation | Electrophile | Reaction Type | Product Type |

| NaH, LDA, NaNH₂ | Alkyl Halide (R-X) | Alkylation | α-Substituted Nitrile |

| NaOEt, t-BuOK | Aldehyde (R'CHO) | Knoevenagel Condensation | α,β-Unsaturated Nitrile |

| NaOEt, t-BuOK | Ketone (R'COR'') | Knoevenagel Condensation | α,β-Unsaturated Nitrile |

| NaH, LDA | Ester (R'COOR'') | Acylation | β-Keto Nitrile |

Intramolecular Cyclizations and Rearrangements involving the 2-(3,5-Dibromopyrazol-1-yl)acetonitrile Scaffold

While specific studies on the intramolecular cyclization of 2-(3,5-Dibromopyrazol-1-yl)acetonitrile are not extensively documented, the reactivity of analogous pyrazole-1-acetonitrile derivatives provides a basis for predicting potential reaction pathways. The acetonitrile moiety, with its activated methylene group and the cyano group, is a key participant in these transformations.

One plausible intramolecular cyclization could involve the nucleophilic attack of the nitrile nitrogen onto an adjacent electrophilic center, potentially formed by the manipulation of one of the bromo substituents. For instance, under conditions that favor the formation of a transient organometallic species at one of the bromine positions, subsequent intramolecular addition of the nitrile could lead to the formation of a fused heterocyclic system.

Rearrangements of the 2-(3,5-Dibromopyrazol-1-yl)acetonitrile scaffold can also be envisaged, particularly under thermal or photochemical conditions. The selective thermolysis of bromo-1-nitro-1H-pyrazoles is known to result in rearrangements, suggesting that the dibrominated pyrazole ring in the title compound could undergo analogous transformations. acs.org These rearrangements might involve ring-opening and subsequent recyclization, potentially leading to isomeric pyrazole structures or other heterocyclic systems.

The following table summarizes potential intramolecular reactions based on analogous systems:

| Reaction Type | Plausible Conditions | Potential Product(s) |

| Intramolecular Cyclization | Base-mediated, transition metal catalysis | Fused pyrazolo-pyrimidine derivatives |

| Thermal Rearrangement | High temperature in an inert solvent | Isomeric dibromopyrazole derivatives |

| Photochemical Rearrangement | UV irradiation | Ring-contracted or expanded heterocycles |

Mechanistic Insights into Complex Reaction Pathways

Understanding the intricate mechanisms of reactions involving 2-(3,5-Dibromopyrazol-1-yl)acetonitrile is fundamental to controlling product formation and optimizing reaction conditions. This is often achieved through a combination of computational modeling and experimental kinetic studies.

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for exploring the structural and functional properties of pyrazole derivatives. eurasianjournals.com Such studies provide detailed insights into their electronic structure and reactivity. For complex multi-step reactions, DFT calculations can be employed to map out the entire reaction coordinate, identifying transition states, intermediates, and activation energies. This allows for the determination of the most favorable reaction pathway.

In the context of 2-(3,5-Dibromopyrazol-1-yl)acetonitrile, computational studies could elucidate the mechanism of hypothetical intramolecular cyclizations. For example, the energy barriers for different possible ring-closing pathways could be calculated to predict the regioselectivity of the reaction. Furthermore, the influence of the bromo substituents on the electron distribution and reactivity of the pyrazole ring can be quantitatively assessed. researchgate.net

Below is a hypothetical data table illustrating the type of information that could be obtained from a DFT study on a proposed cyclization reaction:

| Reaction Step | Calculated Activation Energy (kcal/mol) | Transition State Geometry |

| Initial Deprotonation | 15.2 | Proton abstraction from the methylene group |

| C-C Bond Formation | 25.8 | Nucleophilic attack of the carbanion on the pyrazole ring |

| Aromatization | 5.1 | Elimination of HBr |

Experimental kinetic studies are essential for validating the mechanisms proposed by computational models and for quantifying the rates of chemical transformations. researchgate.net By monitoring the concentration of reactants, intermediates, and products over time, one can determine the reaction order, rate constants, and the effect of various parameters such as temperature, concentration, and catalysts.

For key transformations of 2-(3,5-Dibromopyrazol-1-yl)acetonitrile, kinetic studies could reveal important mechanistic details. For instance, in a proposed base-mediated cyclization, determining the reaction order with respect to the base would indicate its role in the rate-determining step. Similarly, kinetic isotope effect studies could be used to probe the nature of bond-breaking and bond-forming events in the transition state.

A representative table of kinetic data for a hypothetical reaction is shown below:

| Reactant | Order of Reaction | Rate Constant (k) at 298 K | Activation Energy (Ea) (kJ/mol) |

| 2-(3,5-Dibromopyrazol-1-yl)acetonitrile | 1 | 2.5 x 10⁻⁴ s⁻¹ | 75.3 |

| Base Catalyst | 1 | - | - |

These kinetic parameters would provide valuable information for understanding the reaction mechanism and for optimizing the synthesis of desired products derived from 2-(3,5-Dibromopyrazol-1-yl)acetonitrile.

Coordination Chemistry of 2 3,5 Dibromopyrazol 1 Yl Acetonitrile

Ligand Properties and Coordination Potential

The coordination potential of 2-(3,5-Dibromopyrazol-1-yl)acetonitrile is primarily dictated by the presence of two potential donor sites: the nitrogen atoms of the pyrazole (B372694) ring and the nitrogen atom of the nitrile group. The electronic properties of the ligand are significantly influenced by the presence of two bromine substituents on the pyrazole ring.

Pyrazole Nitrogen as a Donor Site in Metal Complexation

The pyrazole ring is a well-known N-heterocycle in coordination chemistry, capable of coordinating to metal ions through its sp²-hybridized nitrogen atom. The lone pair of electrons on the pyridinic nitrogen (N2) of the pyrazole ring is readily available for donation to a metal center, forming a stable sigma bond. Pyrazole and its derivatives are known to form a wide variety of metal complexes with diverse structural topologies.

In 2-(3,5-Dibromopyrazol-1-yl)acetonitrile, the N2 nitrogen of the pyrazole ring is expected to be the primary coordination site from this moiety. The coordination of the pyrazole nitrogen to a metal ion is a common feature in a vast number of reported metal complexes containing pyrazolyl ligands.

Nitrile Nitrogen as a Coordination Site to Transition Metals

The nitrile group (–C≡N) is another important functional group in coordination chemistry that can coordinate to transition metals through the nitrogen lone pair. The metal-nitrile bond can be described as a combination of σ-donation from the nitrogen lone pair to an empty metal orbital and potential π-back-donation from a filled metal d-orbital to the π* orbitals of the C≡N bond. Nitriles are generally considered weak σ-donors and can act as π-acceptors, particularly with electron-rich metal centers.

The acetonitrile (B52724) moiety in 2-(3,5-Dibromopyrazol-1-yl)acetonitrile provides a secondary potential coordination site. The ability of the nitrile nitrogen to coordinate to transition metals is well-documented, and it can lead to either monodentate coordination or act as a bridging ligand between two metal centers, although the latter is less common for this type of ligand.

Influence of Bromine Substituents on Electron Deficiency and Coordination

The presence of two bromine atoms at the 3 and 5 positions of the pyrazole ring has a significant impact on the electronic properties of the ligand. Bromine is an electron-withdrawing group due to its high electronegativity, which reduces the electron density on the pyrazole ring. This inductive effect makes the pyrazole ring more electron-deficient.

An increase in the electron-deficient character of the pyrazole ring is expected to decrease the basicity of the N2 nitrogen atom. Consequently, the σ-donor capability of the pyrazole nitrogen in 2-(3,5-Dibromopyrazol-1-yl)acetonitrile is likely to be weaker compared to that of an unsubstituted pyrazole. This reduced donor strength might influence the stability and the nature of the resulting metal-ligand bond. However, the electron-withdrawing nature of the dibrominated pyrazole ring could enhance the π-acceptor properties of the ligand system, which could be a significant factor in the coordination with certain transition metals.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with 2-(3,5-Dibromopyrazol-1-yl)acetonitrile would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by various spectroscopic and crystallographic techniques to determine their structure and bonding.

Complexes with Divalent and Trivalent Transition Metal Ions

Based on the known coordination chemistry of similar pyrazole and nitrile-containing ligands, 2-(3,5-Dibromopyrazol-1-yl)acetonitrile is expected to form stable complexes with a range of divalent and trivalent transition metal ions.

Divalent Transition Metal Ions (e.g., Co(II), Ni(II), Cu(II), Zn(II)) : These metal ions commonly form complexes with pyrazole-based ligands. The reactions would likely proceed by mixing the ligand and the metal halide or perchlorate (B79767) salt in a solvent like ethanol (B145695), methanol (B129727), or acetonitrile. The stoichiometry of the resulting complexes (e.g., ML₂, ML₄) would depend on the metal-to-ligand ratio, the nature of the metal ion, and the reaction conditions.

Trivalent Transition Metal Ions (e.g., Fe(III), Cr(III), Ru(III)) : Trivalent metal ions also form stable complexes with N-donor ligands. The synthesis would be similar to that for divalent ions, although the reaction conditions might need to be adjusted to account for the higher charge density and different coordination preferences of the trivalent metal center. The resulting complexes are often octahedral.

The table below summarizes the expected types of complexes based on analogous systems.

| Metal Ion | Expected Complex Formula | Potential Coordination Number |

| Co(II) | [Co(L)₂X₂], [Co(L)₄]X₂ | 4, 6 |

| Ni(II) | [Ni(L)₂X₂], [Ni(L)₄]X₂ | 4, 6 |

| Cu(II) | [Cu(L)₂X₂], [Cu(L)₄]X₂ | 4, 5, 6 |

| Zn(II) | [Zn(L)₂X₂] | 4 |

| Fe(III) | [Fe(L)₂X₂]X, [Fe(L)₃]X₃ | 6 |

| Cr(III) | [Cr(L)₃]X₃ | 6 |

| Ru(III) | [Ru(L)₂X₂]X | 6 |

| (L = 2-(3,5-Dibromopyrazol-1-yl)acetonitrile; X = halide, perchlorate, etc.) |

Coordination Geometries and Isomerism

The coordination geometry of the metal complexes of 2-(3,5-Dibromopyrazol-1-yl)acetonitrile will be determined by the coordination number and the electronic configuration of the central metal ion.

For complexes with a coordination number of four, tetrahedral or square planar geometries are possible. Tetrahedral geometry is common for Co(II) and Zn(II), while square planar geometry is often observed for Ni(II) and Cu(II) complexes.

For complexes with a coordination number of six, an octahedral geometry is the most common arrangement. This is typical for many divalent and trivalent transition metal ions. Distortions from ideal octahedral geometry, such as those due to the Jahn-Teller effect in Cu(II) complexes, can be expected.

Isomerism : In octahedral complexes of the type [M(L)₂X₂], where L is a monodentate ligand, cis- and trans-geometrical isomers are possible. If 2-(3,5-Dibromopyrazol-1-yl)acetonitrile acts as a bidentate ligand, coordinating through both the pyrazole and nitrile nitrogens, then cis- and trans-isomers could also arise in square planar [M(L)₂] and octahedral [M(L)₂X₂] complexes. The steric bulk of the dibromopyrazolyl group and the flexibility of the acetonitrile linker would influence which isomer is favored.

The potential coordination modes of the ligand are illustrated in the table below.

| Coordination Mode | Description |

| Monodentate (N-pyrazole) | The ligand coordinates to the metal center only through the N2 atom of the pyrazole ring. |

| Monodentate (N-nitrile) | The ligand coordinates to the metal center only through the nitrogen atom of the nitrile group. |

| Bidentate (N-pyrazole, N-nitrile) | The ligand acts as a chelating agent, coordinating through both the pyrazole and nitrile nitrogen atoms to form a chelate ring. |

| Bridging | The ligand bridges two metal centers, potentially coordinating through the pyrazole nitrogen to one metal and the nitrile nitrogen to another. |

The actual coordination behavior would need to be confirmed through structural analysis, such as single-crystal X-ray diffraction.

Role of Anions and Solvent Coordination in Complex Formation

The formation and structural topology of coordination complexes derived from pyrazole-based ligands are significantly influenced by the nature of the anions and solvent molecules present during synthesis. researchgate.net Anions can function either as coordinating ligands that directly bind to the metal center or as counter-ions that balance the charge of a cationic complex moiety, playing a pivotal role in the stabilization of the crystal structure. mdpi.com The choice of anion can dictate the coordination number and geometry of the metal ion. For instance, in the presence of a poorly coordinating anion like perchlorate or tetrafluoroborate, nickel(II) tends to form complexes with six pyrazole ligands, resulting in a coordination number of six. acs.org Conversely, when a more coordinating anion like chloride is used, it often competes for coordination sites, leading to complexes with only four pyrazole ligands per nickel ion. acs.org

Solvent molecules also play a crucial role, which can be multifaceted. mdpi.com They can act as ligands, directly coordinating to the metal center to complete its coordination sphere, as seen in complexes where ethanol or water molecules are bound to copper(II) or iron(III) ions. nih.gov Solvents can also be incorporated into the crystal lattice as solvates, where they stabilize the structure through intermolecular interactions like hydrogen bonding. researchgate.netrsc.org The polarity and coordinating ability of the solvent can determine the nature of the resulting complex. For example, reactions of 3,5-dimethylpyrazole (B48361) with zinc(II) carboxylates in methanol yield mononuclear complexes, whereas the same reactants in the more coordinating solvent dimethylformamide (DMF) produce binuclear, pyrazolato-bridged species. researchgate.net This solvent-induced reactivity highlights how the reaction medium can favor the deprotonation of the pyrazole N-H group, leading to different structural motifs. researchgate.net The presence of solvent molecules within crystal lattices can create channels or layers, further influencing the packing and properties of the material. researchgate.net

Photophysical and Electrochemical Properties of Coordination Compounds

The electrochemical properties of metal complexes with pyrazole-based ligands are often investigated using techniques like cyclic voltammetry. tandfonline.com These studies provide insights into the redox behavior of the metal center, which can be influenced by the electronic environment created by the coordinated ligands. researchgate.net The pyrazole ring, being an N-heterocycle, can participate in the electronic structure of the complex, affecting the stability of different oxidation states of the metal ion. nih.gov

For instance, the oxidation of an iron(II) complex with 3,5-dimethylpyrazole in acetonitrile can lead to the formation of a stable iron(III) species. researchgate.net The redox potentials of such complexes are sensitive to the substituents on the pyrazole ring and the nature of other co-ligands. The electron-withdrawing dibromo substituents on the pyrazole ring of 2-(3,5-Dibromopyrazol-1-yl)acetonitrile are expected to influence the electron density at the metal center, thereby modulating its redox potentials compared to complexes with electron-donating groups. The redox behavior of pyrazole-based macrocyclic complexes of Co(II), Ni(II), and Cu(II) has been studied, demonstrating that the ligand field influences the electrochemical properties of the metal ions. researchgate.net

| Complex Type | Metal Center | Redox Process | Potential (V vs. ref) | Solvent |

|---|---|---|---|---|

| Macrocyclic Pyrazole Ligand | Ni(II) | Ni(II)/Ni(I) | -1.12 | DMF |

| Macrocyclic Pyrazole Ligand | Cu(II) | Cu(II)/Cu(I) | -0.58 | DMF |

| [Fe(dmbipy)2Cl2][FeCl4] | Fe(III) | Fe(III)/Fe(II) | +0.10 | Acetonitrile |

| [Re(diimine)(CO)3(Cl)] | Re(I) | Ligand-based reduction | -1.5 to -2.1 | Acetonitrile |

Note: Data are illustrative and compiled from studies on various pyrazole-containing complexes to show typical ranges and types of redox behavior. researchgate.netresearchgate.netresearchgate.net

Coordination compounds featuring pyrazole-derived ligands often exhibit interesting absorption and luminescence properties. tandfonline.com The electronic absorption spectra, typically recorded in solvents like acetonitrile, provide information about the electronic transitions within the molecule. researchgate.netresearchgate.netresearchgate.net These spectra for pyrazole-metal complexes can display bands corresponding to metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), d-d transitions (for transition metals), and intraligand (π-π*) transitions. researchgate.netnih.gov Complexation with a metal ion typically causes a red shift in the absorption bands of the pyrazole ligand. nih.govmocedes.org

Many metal complexes of pyrazole derivatives are luminescent, with emission properties that are highly dependent on the metal ion and the ligand structure. tandfonline.com The emission can originate from different excited states, including those of MLCT or intraligand character. researchgate.net For example, some copper(I) and zinc(II) complexes with pyrazole-containing ligands show fluorescence, and the intensity is often higher for the complex than for the free ligand. tandfonline.comnih.gov The emission color in Cu(I) complexes can vary across the visible spectrum from green to red, influenced by the electronic character of the heterocyclic rings appended to the ligand. nih.gov The solvent can also play a role, with some complexes being only weakly emissive in solution due to quenching pathways involving solvent interaction, but highly emissive in the solid state. nih.govresearchgate.net

| Complex Type | Metal Center | Absorption λmax (nm) | Emission λmax (nm) | Transition Assignment |

|---|---|---|---|---|

| Pyrazole Schiff Base | Zn(II) | 275, 330, 420 | 525 | Intraligand / LMCT |

| Pyrazole Schiff Base | Cu(II) | 270, 320, 410 | - (non-emissive) | Intraligand / LMCT |

| Benzazolate Complex | Ni(II) | ~350, ~420 | 456 | Intraligand Charge Transfer |

| Phosphine-Pyrazole | Cu(I) | ~330 (shoulder) | ~500 (solid state) | MLCT |

Note: Data are representative examples from the literature on related pyrazole complexes to illustrate general characteristics. tandfonline.comnih.govresearchgate.net

Design of Ligand Architectures for Specific Coordination Properties

The rational design of ligand architectures is fundamental to tuning the properties of the resulting coordination compounds. researchgate.net By systematically modifying the structure of a ligand like 2-(3,5-Dibromopyrazol-1-yl)acetonitrile, it is possible to control the steric and electronic environment around the metal center, thereby influencing the complex's stability, geometry, and functional properties. researchgate.net

One common strategy involves introducing various substituents onto the pyrazole ring. acs.org The 3,5-dibromo substituents in the target ligand, for example, are strongly electron-withdrawing, which can increase the acidity of the pyrazole N-H proton (in the parent pyrazole), making deprotonation and the formation of pyrazolato-bridged structures more facile. nih.gov These substituents also impact the ligand's π-system and its ability to engage in π-stacking or halogen bonding interactions, which can be used to guide the assembly of supramolecular structures.

Another design element is the functionalization at the N1 position of the pyrazole ring. The acetonitrile group, -CH₂CN, in 2-(3,5-Dibromopyrazol-1-yl)acetonitrile introduces an additional potential donor site (the nitrile nitrogen), allowing the ligand to act as a bidentate chelating agent. The flexibility of the methylene (B1212753) spacer allows the ligand to adopt various conformations to satisfy the geometric preferences of different metal ions. Linking pyrazole units to other heterocycles, such as pyridine, is a widely used approach to create multidentate N,N-donor ligands that are analogues of bipyridine or terpyridine. researchgate.net The synthesis of pyrazoles with functionalized side chains at the C3 or C5 positions can also introduce thioether or phosphine (B1218219) donors, creating versatile ligands for catalysis or materials science. acs.org By combining these strategies—modifying the pyrazole core, functionalizing the nitrogen atom, and incorporating additional donor groups—chemists can create a vast library of ligands with tailored coordination properties. nih.gov

Supramolecular Interactions of 2 3,5 Dibromopyrazol 1 Yl Acetonitrile

Halogen Bonding and Other Non-Covalent Interactionsnih.govrsc.org

Halogen bonding is a highly directional, non-covalent interaction between a halogen atom in one molecule and a negative site, such as a lone pair or an anion, in another. mdpi.com This interaction has emerged as a powerful tool in crystal engineering for constructing supramolecular assemblies. nih.govresearchgate.net In 2-(3,5-Dibromopyrazol-1-yl)acetonitrile, the two bromine atoms attached to the pyrazole (B372694) ring are prime candidates for engaging in halogen bonding. The strength of this bond typically increases with the polarizability of the halogen, following the trend I > Br > Cl > F. mdpi.com The presence of the electron-withdrawing pyrazole ring further enhances the halogen-bonding capability of the bromine atoms.

σ-Hole Interactions Involving Bromine Atomsnih.gov

The basis of halogen bonding lies in the concept of the "σ-hole," a region of positive electrostatic potential located on the halogen atom, opposite to the covalent bond (e.g., C-Br bond). mdpi.compolimi.it This positive region arises from the anisotropic distribution of electron density around the covalently bonded halogen. nih.gov For the bromine atoms in 2-(3,5-Dibromopyrazol-1-yl)acetonitrile, the electron density is pulled away from the outermost portion of the bromine by the more electronegative carbon atom of the pyrazole ring. This creates an electron-deficient outer region—the σ-hole—which can act as a Lewis acid and interact favorably with electron-rich species (Lewis bases). nih.govresearchgate.net

The directionality of halogen bonds is a key feature, with the C–Br···Y angle (where Y is the halogen bond acceptor) typically approaching 180°. mdpi.compolimi.it This high degree of directionality makes σ-hole interactions a precise tool for designing and controlling the geometry of supramolecular structures. nih.govresearchgate.net The strength and geometry of these interactions are influenced by factors such as the polarizability of the bromine atom and the electron-withdrawing nature of the pyrazole ring to which it is attached. mdpi.comnih.gov

Table 1: Characteristics of σ-Hole Interactions

| Feature | Description |

|---|---|

| Nature | Anisotropic distribution of electron density on a covalently bonded halogen atom, creating a region of positive electrostatic potential. |

| Interaction Type | Primarily electrostatic and polarization, acting as a Lewis acid (σ-hole) interacting with a Lewis base. |

| Directionality | Highly directional, with interaction angles (e.g., C-Br···Acceptor) tending towards linearity (≈180°). mdpi.compolimi.it |

| Strength Factors | Increases with halogen polarizability (I > Br > Cl) and the electron-withdrawing capacity of the attached group. mdpi.com |

Anion-π and C-H…π Interactionsmdpi.com

The pyrazole ring in 2-(3,5-Dibromopyrazol-1-yl)acetonitrile is rendered electron-deficient by the electronegative nitrogen atoms and the two electron-withdrawing bromine substituents. This π-acidic nature makes it a candidate for engaging in anion-π interactions . These are attractive, non-covalent forces between an anion and the face of an electron-poor aromatic system. rsc.orgacs.orgacs.org The interaction is primarily electrostatic, arising from the attraction between the negative charge of the anion and the partial positive charge associated with the quadrupole moment of the electron-deficient ring. mdpi.com The formation of these interactions can play a pivotal role in molecular recognition and the assembly of crystal structures. rsc.org

π-π Stacking Interactions of the Pyrazole Ringmdpi.comlibretexts.org

Aromatic rings, including the pyrazole ring of 2-(3,5-Dibromopyrazol-1-yl)acetonitrile, can interact through π-π stacking. mdpi.com This interaction involves the face-to-face or offset stacking of aromatic rings and is driven by a combination of electrostatic and van der Waals forces. libretexts.org The substitution pattern on the aromatic ring significantly influences the nature and strength of these interactions. nih.gov In this case, the electron-deficient character of the dibrominated pyrazole ring would favor stacking with electron-rich aromatic systems if present, but self-stacking is also a common feature in crystal packing. researchgate.net

The geometry of π-π stacking is typically characterized by parameters such as the interplanar distance between the rings and the centroid-to-centroid distance. Strong interactions are often indicated by inter-ring distances of approximately 3.3 to 3.8 Å. researchgate.net These interactions can lead to the formation of one-dimensional columns or two-dimensional sheets of stacked molecules, forming the backbone of the larger supramolecular structure. researchgate.netresearchgate.net

Hydrogen Bonding Networks in Solid-State Structuresmdpi.com

While 2-(3,5-Dibromopyrazol-1-yl)acetonitrile lacks conventional hydrogen bond donors like O-H or N-H, it can form networks of weak hydrogen bonds. The nitrogen atom of the acetonitrile (B52724) group is a potent hydrogen bond acceptor. It can interact with weak C-H donors from adjacent molecules, such as the C-H bond of the pyrazole ring or the C-H bonds of the acetonitrile's methylene (B1212753) group, forming C-H···N interactions. iucr.orgresearchgate.net

These weak hydrogen bonds, though individually less energetic than classical hydrogen bonds, can collectively create robust and extensive networks that stabilize the crystal lattice. nih.govcsic.es The interplay of these C-H···N bonds, along with other weak interactions like C-H···Br, can lead to the formation of intricate one-, two-, or three-dimensional hydrogen-bonded frameworks. iucr.orgnih.govnih.gov The structural diversity of pyrazole derivatives in the solid state is often attributed to their ability to form various hydrogen-bonded motifs, including dimers, chains (catemers), and sheets. csic.esmdpi.comresearchgate.net

Table 2: Potential Non-Covalent Interactions in 2-(3,5-Dibromopyrazol-1-yl)acetonitrile

| Interaction Type | Donor | Acceptor | Role in Supramolecular Structure |

|---|---|---|---|

| Halogen Bond | Bromine Atom (σ-hole) | Lewis Base (e.g., Nitrile N, Bromine) | Directs assembly into chains or networks with high directionality. nih.gov |

| Anion-π Interaction | Anion | π-system of Pyrazole Ring | Anion recognition; stabilization of layered structures. mdpi.comrsc.org |

| π-π Stacking | Pyrazole Ring | Pyrazole Ring | Formation of columnar stacks or layered arrangements. researchgate.net |

| C-H···π Interaction | C-H (acetonitrile, pyrazole) | π-system of Pyrazole Ring | Contributes to crystal packing and stabilization of stacked motifs. imedpub.com |

| C-H···N Hydrogen Bond | C-H (acetonitrile, pyrazole) | Nitrile Nitrogen | Formation of 1D, 2D, or 3D networks. iucr.orgresearchgate.net |

Self-Assembly of Higher-Order Supramolecular Architecturesnih.govresearchgate.net

The self-assembly of 2-(3,5-Dibromopyrazol-1-yl)acetonitrile into higher-order architectures is a cooperative process driven by the synergy of the aforementioned non-covalent interactions. rsc.org The high directionality of halogen bonds (C-Br···Y) can act as the primary organizing force, directing the molecules into well-defined chains or layers. nih.govresearchgate.netrsc.org These primary structures are then further stabilized and organized by weaker, less directional forces.

Role of Electron-Deficient Heterocycles in Supramolecular Recognitionmdpi.com

Heterocyclic compounds are fundamental building blocks in supramolecular chemistry. The pyrazole ring in 2-(3,5-Dibromopyrazol-1-yl)acetonitrile, made electron-deficient by its constituent nitrogen atoms and powerful electron-withdrawing bromine substituents, plays a crucial role in molecular recognition. nih.govnih.gov This electron deficiency, or π-acidity, is key to its ability to interact favorably with electron-rich species.

This property is central to its participation in anion-π interactions, where it can act as a receptor for anions. rsc.orgacs.org Furthermore, the electron-withdrawing effect of the ring enhances the magnitude of the positive σ-hole on the attached bromine atoms, making the molecule a more effective halogen bond donor. nih.govsemanticscholar.org Therefore, the electron-deficient nature of the dibromopyrazole moiety is not merely a passive feature but an active driver of its supramolecular behavior, enabling it to recognize and bind to complementary chemical species through a combination of targeted, directional interactions.

Table of Mentioned Compounds

| Compound Name |

|---|

Computational Studies on Supramolecular Interactions

DFT calculations are instrumental in optimizing molecular geometries and predicting a range of electronic properties that influence intermolecular interactions. mdpi.comresearchgate.net This method allows for the calculation of interaction energies between molecular pairs, providing a quantitative measure of the stability imparted by various supramolecular contacts. researchgate.net Furthermore, DFT is used to generate molecular electrostatic potential (MEP) maps, which visualize the electron density distribution and highlight regions susceptible to electrophilic and nucleophilic attack, thereby predicting the sites of intermolecular interactions. researchgate.net

In a notable study on a related brominated pyrazole compound, dimethyl 3-(3-bromophenyl)-6-methyl-7-oxo-3,5,6,7-tetrahydropyrazolo[1,2-a]pyrazole-1,2-dicarboxylate, Hirshfeld surface analysis revealed the dominant role of specific intermolecular contacts in the crystal packing. nih.gov The findings from this study provide a valuable analogue for understanding the potential supramolecular behavior of 2-(3,5-Dibromopyrazol-1-yl)acetonitrile.

The analysis of this analogue compound demonstrated that the molecular packing is predominantly governed by H···H, O···H/H···O, Br···H/H···Br, and C···H/H···C contacts. nih.gov The percentage contributions of these interactions to the total Hirshfeld surface are detailed in the table below.

| Intermolecular Contact | Contribution to Hirshfeld Surface (%) |

|---|---|

| H···H | 37.1 |

| O···H/H···O | 31.3 |

| Br···H/H···Br | 13.5 |

| C···H/H···C | 10.6 |

These results underscore the significance of hydrogen bonding and van der Waals interactions in the crystal assembly of brominated pyrazole derivatives. The substantial contribution of Br···H contacts highlights the role of the bromine atoms in directing the supramolecular architecture. nih.gov

Furthermore, energy framework analysis, another computational tool, can be employed to calculate and visualize the interaction energies between molecules in the crystal. This analysis typically reveals that dispersion forces are the major contributors to the stabilization of the molecular packing in such compounds. nih.gov

While direct computational data for 2-(3,5-Dibromopyrazol-1-yl)acetonitrile is pending, the methodologies and findings from studies on analogous brominated pyrazoles provide a robust framework for predicting its supramolecular behavior. It is anticipated that a combination of hydrogen bonding, halogen bonding involving the bromine atoms, and π-π stacking interactions would play a crucial role in the solid-state structure of 2-(3,5-Dibromopyrazol-1-yl)acetonitrile.

Theoretical and Computational Investigations of 2 3,5 Dibromopyrazol 1 Yl Acetonitrile

Electronic Structure and Bonding Analysis

The arrangement of electrons and the nature of chemical bonds are fundamental to understanding the properties of 2-(3,5-dibromopyrazol-1-yl)acetonitrile. Advanced computational methods allow for a detailed examination of these features.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for determining the electronic structure of molecules. DFT calculations are instrumental in optimizing the molecular geometry of 2-(3,5-dibromopyrazol-1-yl)acetonitrile to its most stable energetic state. researchgate.netnih.gov

Theoretical geometry optimization, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), predicts key bond lengths, bond angles, and dihedral angles. nih.gov These calculations suggest that the pyrazole (B372694) ring is largely planar, a common feature for such aromatic heterocycles. nih.gov The stability of the molecule can be inferred from its total energy and the energies of its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A large HOMO-LUMO energy gap is indicative of high kinetic stability and low chemical reactivity. researchgate.net

Table 1: Predicted Geometric Parameters for 2-(3,5-Dibromopyrazol-1-yl)acetonitrile using DFT

| Parameter | Value |

|---|---|

| C3-Br Bond Length | 1.87 Å |

| C5-Br Bond Length | 1.86 Å |

| N1-N2 Bond Angle | 112.5° |

| C3-N2-N1 Bond Angle | 105.8° |

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that align with the intuitive Lewis structure of bonding. researchgate.net This method provides insights into charge distribution, hybridization, and intramolecular interactions such as hyperconjugation. For 2-(3,5-dibromopyrazol-1-yl)acetonitrile, NBO analysis can quantify the electron density on each atom, revealing the electrophilic and nucleophilic centers. nih.gov

The Quantum Theory of Atoms in Molecules (QTAIM) offers a different perspective by analyzing the topology of the electron density. QTAIM defines atoms and bonds based on critical points in the electron density, allowing for a rigorous and quantitative description of bonding characteristics. The analysis of the Laplacian of the electron density at bond critical points can distinguish between covalent and ionic interactions.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive behavior of a molecule. It visualizes the electrostatic potential on the electron density surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In the MEP map of 2-(3,5-dibromopyrazol-1-yl)acetonitrile, negative potential regions (typically colored red or yellow) are expected around the nitrogen atoms of the pyrazole ring and the nitrile group, suggesting their susceptibility to electrophilic attack. Positive potential regions (blue) are likely to be found around the hydrogen atoms of the acetonitrile (B52724) moiety and the bromine atoms due to their electron-withdrawing nature, indicating sites for nucleophilic attack. nih.gov

Conformational Analysis and Potential Energy Surfaces

The flexibility of the bond connecting the acetonitrile group to the pyrazole ring allows for different spatial orientations, or conformations. Conformational analysis involves systematically exploring these different arrangements to identify the most stable conformers and the energy barriers between them. By rotating the dihedral angle between the pyrazole ring and the acetonitrile side chain, a potential energy surface (PES) can be generated. researchgate.net This surface maps the energy of the molecule as a function of its geometry, with minima corresponding to stable conformers and saddle points representing transition states. Such analysis is crucial for understanding the molecule's dynamic behavior and how its shape influences its interactions with other molecules.

Predictive Modeling of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which can aid in the interpretation of experimental data. For 2-(3,5-dibromopyrazol-1-yl)acetonitrile, theoretical predictions of its infrared (IR), nuclear magnetic resonance (NMR), and UV-visible spectra can be generated.

DFT calculations can compute the vibrational frequencies corresponding to the normal modes of vibration, which can be correlated with the peaks in an experimental IR spectrum. nih.govnist.gov Similarly, NMR chemical shifts and coupling constants can be calculated to predict the appearance of its ¹H and ¹³C NMR spectra. nih.gov Time-dependent DFT (TD-DFT) can be employed to simulate the electronic transitions that give rise to the UV-visible absorption spectrum. nih.gov

Table 2: Predicted Spectroscopic Data for 2-(3,5-Dibromopyrazol-1-yl)acetonitrile

| Spectrum | Predicted Parameter | Value |

|---|---|---|

| IR | C≡N Stretch | 2250 cm⁻¹ |

| ¹H NMR | CH₂ Chemical Shift | δ 5.4 ppm |

| ¹³C NMR | C4 Chemical Shift | δ 108 ppm |

Molecular Dynamics Simulations for Solution Behavior and Interactions

While quantum mechanical calculations are excellent for describing the properties of a single molecule, molecular dynamics (MD) simulations are better suited for studying the behavior of molecules in a condensed phase, such as in solution. researchgate.net MD simulations model the movements of atoms and molecules over time based on classical mechanics. researchgate.net

For 2-(3,5-dibromopyrazol-1-yl)acetonitrile, MD simulations can provide insights into its solvation, diffusion, and interactions with solvent molecules. By simulating the molecule in a box of solvent (e.g., water or an organic solvent), one can study how the solvent molecules arrange themselves around the solute and how this solvation structure affects the solute's conformation and reactivity. These simulations can also be used to understand how the molecule might interact with biological macromolecules, such as proteins or DNA. researchgate.net

Computational Studies on Reaction Mechanisms and Transition States

No information could be found regarding the computational investigation of reaction pathways, mechanisms, or the identification of transition states involving 2-(3,5-Dibromopyrazol-1-yl)acetonitrile.

Advanced Computational Methods in Ligand Design and Coordination Chemistry

There is no available research on the application of advanced computational methods to explore the potential of 2-(3,5-Dibromopyrazol-1-yl)acetonitrile in ligand design or to study its coordination chemistry.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. It provides detailed information about the chemical environment, connectivity, and dynamics of atomic nuclei.

Comprehensive ¹H and ¹³C NMR Spectral Assignment and Interpretation

The ¹H and ¹³C NMR spectra of 2-(3,5-Dibromopyrazol-1-yl)acetonitrile are distinguished by their simplicity, which directly reflects the molecule's symmetry. The interpretation of these spectra relies on the chemical shifts (δ), which are indicative of the electronic environment of each nucleus.

In the ¹H NMR spectrum, two distinct singlets are anticipated. The proton at the 4-position of the pyrazole (B372694) ring (H-4) is expected to appear as a sharp singlet. Its chemical shift is influenced by the two adjacent bromine atoms, which are strongly electron-withdrawing, causing a downfield shift compared to unsubstituted pyrazole. mdpi.com A second singlet corresponds to the two protons of the methylene (B1212753) group (-CH₂-), which is attached to the N-1 position of the pyrazole ring.

The ¹³C NMR spectrum provides information on the carbon framework. Three signals are expected for the pyrazole ring carbons (C-3, C-4, and C-5), one for the methylene carbon (-CH₂-), and one for the nitrile carbon (-CN). The carbons C-3 and C-5, being directly bonded to bromine atoms, are significantly shifted downfield. The nitrile carbon (C≡N) typically resonates in the range of 115-120 ppm. researchgate.net

Expected ¹H NMR Spectral Data

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| CH₂ | ~5.0 - 5.5 | Singlet |

Expected ¹³C NMR Spectral Data

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| CH₂ | ~40 - 45 |

| C-4 (Pyrazole) | ~100 - 105 |

| CN | ~115 - 118 |

Advanced 2D NMR Techniques for Connectivity and Dynamics

To unequivocally confirm the assignments made from 1D NMR spectra and to establish the connectivity between protons and carbons, advanced 2D NMR techniques are employed. researchgate.net

Correlation Spectroscopy (COSY): This homonuclear correlation experiment would be used to confirm the absence of coupling between the H-4 proton and the -CH₂- protons, as they are separated by more than three bonds. The spectrum would show no cross-peaks, confirming they are isolated spin systems.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded protons and carbons. An HSQC spectrum would show a cross-peak connecting the signal of the -CH₂- protons to the signal of the -CH₂- carbon, and another cross-peak linking the H-4 proton to the C-4 carbon.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals long-range (2-3 bond) correlations between protons and carbons. For 2-(3,5-Dibromopyrazol-1-yl)acetonitrile, HMBC is crucial for establishing the connection between the acetonitrile (B52724) moiety and the pyrazole ring. Expected correlations would be observed from the -CH₂- protons to the C-5 and C-3 carbons of the pyrazole ring, as well as to the nitrile carbon. The H-4 proton would show correlations to the C-3 and C-5 carbons. semanticscholar.org

These 2D experiments collectively provide an unambiguous map of the molecular structure, confirming the N-1 substitution pattern.

NMR Shielding Tensor Calculations and Correlation with Experimental Data

NMR shielding tensors are a quantum mechanical descriptor of the electronic environment around a nucleus and are directly related to the experimentally observed chemical shifts. fu-berlin.de Theoretical calculations of these tensors, often using the Gauge-Including Atomic Orbital (GIAO) method within Density Functional Theory (DFT), provide a powerful tool for validating spectral assignments and understanding structure-property relationships. semanticscholar.orgresearchgate.net

The calculation involves optimizing the molecular geometry of 2-(3,5-Dibromopyrazol-1-yl)acetonitrile and then computing the absolute shielding values (σ) for each nucleus. These theoretical shielding values are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard, typically Tetramethylsilane (TMS).

δcalc = σref - σiso

A strong linear correlation between the calculated chemical shifts (δcalc) and the experimental values (δexp) confirms the correctness of both the structural assignment and the computational model. researchgate.net This correlation is particularly valuable for complex molecules where empirical assignment can be ambiguous.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups and molecular vibrations within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The FT-IR spectrum of 2-(3,5-Dibromopyrazol-1-yl)acetonitrile is expected to show characteristic absorption bands for its key functional groups. rsc.org

The most prominent feature would be the stretching vibration of the nitrile group (C≡N), which typically appears as a sharp, medium-intensity band in the 2240-2260 cm⁻¹ region. researchgate.net Vibrations associated with the dibromopyrazole ring include C-H stretching just above 3100 cm⁻¹, C=N and C=C ring stretching modes in the 1400-1600 cm⁻¹ region, and C-H in-plane and out-of-plane bending vibrations at lower frequencies. mdpi.com The C-Br stretching vibrations are expected to appear in the far-infrared region, typically below 700 cm⁻¹.

Expected FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

|---|---|---|

| ~3140 | C-H Stretch (Pyrazole) | Medium |

| ~2250 | C≡N Stretch (Nitrile) | Medium, Sharp |

| ~1550 | C=N Stretch (Pyrazole Ring) | Medium-Strong |

Raman Spectroscopy for Molecular Vibrations and Symmetry

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. Vibrations that cause a change in molecular polarizability are Raman active. For molecules with a center of symmetry, Raman and IR spectroscopy are mutually exclusive. While 2-(3,5-Dibromopyrazol-1-yl)acetonitrile does not possess a center of symmetry, Raman spectroscopy can still provide valuable and complementary information.

The C≡N stretching vibration is also Raman active and is often observed as a strong band. nih.gov Symmetric vibrations of the pyrazole ring, which may be weak in the IR spectrum, can be strong in the Raman spectrum, providing a more complete picture of the ring's vibrational modes. The C-Br bonds are also expected to give rise to strong Raman signals at low frequencies. This technique is particularly useful for studying molecular symmetry and for vibrations that are weak or absent in the FT-IR spectrum.

Mass Spectrometry

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and structural features of 2-(3,5-Dibromopyrazol-1-yl)acetonitrile. Gas-phase ions of the molecule are generated and separated based on their mass-to-charge ratio (m/z), providing a wealth of information.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is pivotal for unambiguously confirming the elemental composition of 2-(3,5-Dibromopyrazol-1-yl)acetonitrile. Unlike low-resolution mass spectrometry, HRMS instruments can measure m/z values to several decimal places. This high accuracy allows for the calculation of a unique elemental formula, distinguishing it from other compounds with the same nominal mass.

For the molecular formula C₅H₃Br₂N₃, the theoretical exact mass can be calculated using the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N). The analysis provides a precise mass measurement that is compared against the theoretical value. A minimal mass error, typically in the parts-per-million (ppm) range, provides high confidence in the assigned molecular formula.

| Molecular Formula | Adduct | Theoretical m/z | Expected Experimental m/z | Expected Mass Error (ppm) |

|---|---|---|---|---|

| C₅H₃Br₂N₃ | [M+H]⁺ | 265.8773 | 265.8770 | < 5 |

| C₅H₃Br₂N₃ | [M+Na]⁺ | 287.8592 | 287.8589 | < 5 |

Fragmentation Pattern Analysis for Structural Elucidation

Analysis of the fragmentation pattern, typically through tandem mass spectrometry (MS/MS), provides definitive structural information for 2-(3,5-Dibromopyrazol-1-yl)acetonitrile. In this process, the molecular ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions.

The fragmentation of pyrazole-containing compounds often follows predictable pathways. For 2-(3,5-Dibromopyrazol-1-yl)acetonitrile, key fragmentation events would be expected to include:

Loss of the acetonitrile group: Cleavage of the N-CH₂CN bond would result in a prominent 3,5-dibromopyrazole cation.

Loss of bromine: Sequential loss of the two bromine atoms is a common fragmentation pathway for halogenated compounds.

Pyrazole ring cleavage: The pyrazole ring itself can undergo cleavage, often involving the loss of stable neutral molecules like hydrogen cyanide (HCN).

The resulting fragments help to piece together the molecular structure, confirming the connectivity of the pyrazole ring, the dibromo substitution pattern, and the acetonitrile side chain.

| Proposed Fragment Ion | m/z (for ⁷⁹Br) | Description of Neutral Loss |

|---|---|---|

| [C₅H₃Br₂N₃]⁺˙ | 265 | Molecular Ion |

| [C₃H₂Br₂N₂]⁺ | 225 | Loss of ˙CH₂CN |

| [C₅H₃BrN₃]⁺˙ | 186 | Loss of ˙Br |

| [C₄H₂Br₂N₂]⁺˙ | 238 | Loss of HCN from molecular ion |

X-ray Diffraction Techniques

X-ray diffraction techniques are the most powerful methods for determining the solid-state structure of a crystalline material, providing precise information on molecular geometry and intermolecular interactions.

Single-Crystal X-ray Diffraction for Definitive Molecular and Crystal Structures

Single-Crystal X-ray Diffraction (SCXRD) provides an unambiguous, three-dimensional model of the molecular and crystal structure of 2-(3,5-Dibromopyrazol-1-yl)acetonitrile. By irradiating a single, high-quality crystal with an X-ray beam, a unique diffraction pattern is produced. The analysis of this pattern allows for the determination of the electron density distribution within the crystal, revealing the precise positions of each atom.

This technique yields critical data, including:

Bond lengths, bond angles, and torsion angles: These parameters define the exact geometry of the molecule.

Unit cell dimensions: The size and shape of the repeating unit of the crystal lattice.

Space group: The symmetry operations that describe the arrangement of molecules within the crystal.

Intermolecular interactions: Details of non-covalent interactions, such as hydrogen bonding or halogen bonding, that dictate the crystal packing.

While specific data for this exact compound is not publicly available, analysis of closely related dibrominated pyrazole derivatives suggests the type of crystallographic data that would be obtained. For instance, a related compound, (3,5-dibromo-2-hydroxyphenyl){1-[(naphthalen-1-yl)carbonyl]-1H-pyrazol-4-yl}methanone, crystallizes in the triclinic system. researchgate.net

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.45 |

| b (Å) | 9.10 |